molecular formula C10H18N4 B13076972 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13076972
M. Wt: 194.28 g/mol
InChI Key: KEWRECCTZYSWTM-UHFFFAOYSA-N
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Description

1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the 3-Methylcyclohexylmethyl Halide: This can be achieved by reacting 3-methylcyclohexanol with a halogenating agent such as thionyl chloride or phosphorus tribromide to form 3-methylcyclohexylmethyl chloride.

    Azide Formation: The 3-methylcyclohexylmethyl chloride is then reacted with sodium azide to form 3-methylcyclohexylmethyl azide.

    Cycloaddition Reaction: The azide is subjected to a cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring or the cyclohexyl group.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclohexene: A similar compound with a cyclohexene ring instead of a triazole ring.

    3-Methylcyclohexanol: A precursor in the synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine.

    1,2,3-Triazole: The parent compound of the triazole ring in this compound.

Uniqueness

This compound is unique due to the presence of both a 3-methylcyclohexyl group and a triazole ring. This combination imparts specific chemical and biological properties that are not observed in simpler compounds like 1-methylcyclohexene or 1,2,3-triazole alone.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-[(3-methylcyclohexyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H18N4/c1-8-3-2-4-9(5-8)6-14-7-10(11)12-13-14/h7-9H,2-6,11H2,1H3

InChI Key

KEWRECCTZYSWTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CN2C=C(N=N2)N

Origin of Product

United States

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